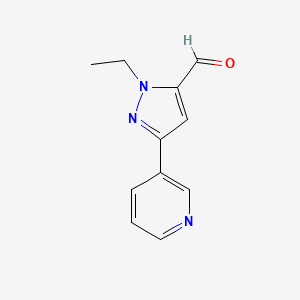

1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde

Descripción

Propiedades

IUPAC Name |

2-ethyl-5-pyridin-3-ylpyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-2-14-10(8-15)6-11(13-14)9-4-3-5-12-7-9/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAEBKQVJRXHPRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C2=CN=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

physical and chemical properties of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde

An In-depth Technical Guide to 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde: Properties, Synthesis, and Characterization

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the , a heterocyclic compound of significant interest in medicinal chemistry and materials science. Although specific experimental data for this exact molecule is not widely available in public literature, this document synthesizes information from closely related pyrazole-carbaldehyde derivatives to project its characteristics and provide robust protocols for its synthesis and characterization. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and practical methodologies for working with this promising scaffold.

Introduction: The Significance of Pyrazole-Carbaldehyde Scaffolds

The pyrazole ring is a "biologically privileged" five-membered N-heteroaromatic system, renowned for its broad spectrum of pharmaceutical and biological activities.[1] The incorporation of a carbaldehyde group at the C-5 position of the pyrazole ring introduces a versatile synthetic handle, enabling a wide array of chemical transformations. These pyrazole C-3/C-5 carbaldehydes serve as crucial building blocks in the synthesis of more complex, biologically potent molecules, including Schiff bases, chalcones, and fused heterocyclic systems.[2] Derivatives of pyrazole carbaldehydes have demonstrated a remarkable range of therapeutic potential, including antimicrobial, anti-inflammatory, anticancer, and antidepressant activities.[2][3][4] The specific compound of interest, 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde, combines the established pyrazole core with a pyridine moiety, a common feature in many bioactive compounds, suggesting its potential for novel drug discovery applications.

Projected Physicochemical Properties

| Property | Projected Value | Notes and Comparative Compounds |

| Molecular Formula | C₁₂H₁₁N₃O | Based on its chemical structure. |

| Molecular Weight | 213.24 g/mol | Calculated from the molecular formula. For comparison, 1-ethyl-3-phenyl-1H-pyrazole-5-carbaldehyde has a molecular weight of 200.24 g/mol .[5] |

| Appearance | Off-white to beige solid | Similar pyrazole carbaldehydes are typically solids at room temperature.[6] |

| Melting Point | 100-150 °C | This is a broad estimation. The melting point of pyrazole derivatives can vary significantly based on substitution. For example, pyrazole itself is a colorless solid with a melting point of 70°C.[7] |

| Solubility | Soluble in organic solvents such as methanol, dichloromethane, and DMSO. | Heterocyclic aldehydes generally exhibit good solubility in common organic solvents. |

| Boiling Point | > 300 °C (decomposes) | High boiling points are expected for such aromatic heterocyclic compounds. |

Synthesis and Reactivity

Synthetic Approach: The Vilsmeier-Haack Reaction

A common and effective method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[8][9][10] This reaction involves the formylation of an active hydrogen atom using a Vilsmeier reagent, which is typically a mixture of a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The likely precursor for the synthesis of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde would be 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole.

Diagram 1: Proposed Synthetic Workflow

Caption: A proposed workflow for the synthesis of the target compound.

Chemical Reactivity

The aldehyde functional group of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde is expected to undergo typical reactions of aromatic aldehydes. These include:

-

Condensation Reactions: Reaction with primary amines to form Schiff bases (imines), and with active methylene compounds in Knoevenagel or Claisen-Schmidt condensations.[11][12]

-

Oxidation: Oxidation to the corresponding carboxylic acid using standard oxidizing agents.

-

Reduction: Reduction to the corresponding alcohol using reducing agents like sodium borohydride.

Experimental Protocols: A Practical Guide

The following protocols are generalized based on established methods for the synthesis and characterization of pyrazole derivatives and should be adapted and optimized for the specific target compound.

Synthesis of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde via Vilsmeier-Haack Reaction

Materials:

-

1-ethyl-3-(pyridin-3-yl)-1H-pyrazole (precursor)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Dissolve the precursor, 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole, in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde.

Structural Characterization

The structure of the synthesized compound should be confirmed using a combination of spectroscopic techniques.[3][7]

1. Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Expected Peaks:

-

~1670-1700 cm⁻¹ (C=O stretch of the aldehyde)

-

~2720 and ~2820 cm⁻¹ (C-H stretch of the aldehyde)

-

~1500-1600 cm⁻¹ (C=C and C=N stretching of the aromatic rings)

-

~2900-3000 cm⁻¹ (C-H stretching of the ethyl group)

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR:

-

A singlet for the aldehyde proton (CHO) in the range of δ 9.5-10.5 ppm.

-

A singlet for the pyrazole ring proton.

-

Signals corresponding to the protons of the pyridine ring.

-

A quartet and a triplet for the ethyl group protons.

-

-

¹³C NMR:

-

A signal for the aldehyde carbonyl carbon in the range of δ 180-195 ppm.

-

Signals for the carbons of the pyrazole and pyridine rings.

-

Signals for the carbons of the ethyl group.

-

3. Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 213.24.

Diagram 2: Characterization Workflow

Caption: A standard workflow for the characterization of a synthesized compound.

Potential Applications in Drug Discovery

The 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde scaffold holds significant promise for the development of novel therapeutic agents. The pyrazole core is a well-established pharmacophore, and the pyridine ring is a common feature in many FDA-approved drugs. The aldehyde functionality allows for the facile generation of a library of derivatives for structure-activity relationship (SAR) studies.

Diagram 3: Logical Relationship of the Scaffold to Drug Discovery

Caption: The relationship of the core scaffold to the drug discovery process.

Conclusion

While 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde is a compound for which specific experimental data is not yet widely published, its structural features suggest it is a valuable target for synthesis and biological evaluation. This guide provides a solid foundation for researchers by projecting its physicochemical properties and offering detailed, field-proven methodologies for its synthesis and characterization based on established knowledge of related pyrazole-carbaldehyde derivatives. The versatility of this scaffold makes it a highly attractive starting point for the development of new chemical entities with potential therapeutic applications.

References

-

Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. Retrieved from [Link]

-

PubChem. (n.d.). 1-ethyl-1H-pyrazole-5-carbaldehyde. Retrieved from [Link]

- Jahan, R., & Siddiqui, H. L. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. International Journal of Pharma and Bio Sciences, 4(4), 849-856.

-

STM Journals. (2024, October 1). Synthesis And Characterization Of Pyrazole Heterocyclic Derivatives Via Vilsmeier-Haack-Reaction And Its Schiff`s Bases. Retrieved from [Link]

-

ResearchGate. (n.d.). Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2021, January 2). Synthesis and Evaluation of Antimicrobial Activities of New Functional Derivatives of 3-[5-(4-Nitrophenyl)-2- Furyl]-4-Pyrazole-Carbaldehydes. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

-

Pyrazoles database. (n.d.). Synthesis, physical properties. Retrieved from [Link]

-

Appchem. (n.d.). 1-ethyl-3-phenyl-1H-pyrazole-5-carbaldehyde. Retrieved from [Link]

-

MDPI. (2022, July 23). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Retrieved from [Link]

-

Chemical Register. (n.d.). 1-ethyl-N-[2-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]-1H-pyrazole-5-carboxamide. Retrieved from [Link]

-

PubMed. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved from [Link]

-

ResearchGate. (2026, March 10). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

-

A&A Pharmachem. (2020, June 26). 1-Ethyl-1H-pyrazole-5-carboxylic acid Safety Data Sheet. Retrieved from [Link]

-

JOCPR. (n.d.). Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. Retrieved from [Link]

-

PMC. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Retrieved from [Link]

-

ChemBK. (2024, April 10). 1H-Pyrazole-5-carboxylic acid, 3-bromo-1-(3-chloro-2-pyridinyl)-, ethyl ester. Retrieved from [Link]

-

Semantic Scholar. (2022, May 21). Antioxidant Properties and Aldehyde Reactivity of PD-L1 Targeted Aryl-Pyrazolone Anticancer Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, crystal structure, spectroscopic, antidiabetic, antioxidant and computational investigations of Ethyl 5-hydroxy-1-isonicotinoyl-3-methyl-4,5-dihydro-1H-pyrazole-5-carboxylate. Retrieved from [Link]

-

IP Innovative Publication. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Retrieved from [Link]

-

PubChemLite. (n.d.). 5-(pyridin-3-yl)-1h-pyrazole-3-carbaldehyde. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity – Oriental Journal of Chemistry [orientjchem.org]

- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. appchemical.com [appchemical.com]

- 6. chemimpex.com [chemimpex.com]

- 7. jpsionline.com [jpsionline.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. asianpubs.org [asianpubs.org]

- 11. journals.stmjournals.com [journals.stmjournals.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde CAS number and supplier search

1-Ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde: A Definitive Guide to Sourcing, Physicochemical Profiling, and Synthetic Utility

As drug discovery programs increasingly target complex protein-protein interactions and allosteric binding sites, the demand for highly functionalized, geometrically predictable building blocks has surged. 1-Ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde represents a premium heterocyclic scaffold that combines hydrogen-bonding vectors, fixed tautomerism, and a highly reactive electrophilic handle.

This technical whitepaper provides researchers and drug development professionals with an authoritative breakdown of this compound’s physicochemical properties, commercial sourcing strategies, and field-proven synthetic methodologies.

Physicochemical Profiling & Commercial Sourcing

Before integrating a novel building block into a high-throughput library or a scale-up campaign, establishing its exact physicochemical parameters and reliable supply chains is paramount. The compound is officially registered under CAS Number 1784924-95-3 [1][2].

Quantitative Data Summary

The following table summarizes the critical quantitative parameters and primary vendor catalog information required for procurement and analytical validation[2][3].

| Parameter / Attribute | Value / Specification |

| IUPAC Name | 1-Ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde |

| CAS Number | 1784924-95-3 |

| Molecular Formula | C₁₁H₁₁N₃O |

| Molecular Weight | 201.22 g/mol |

| Primary Supplier 1 | BLD Pharm (Catalog Code: BD02059353) |

| Primary Supplier 2 | Bide Pharm (Catalog Code: BD02059353) |

| Typical Purity | ≥ 98% (HPLC/NMR) |

Note: When sourcing this aldehyde, always request a fresh Certificate of Analysis (CoA). Aldehydes are prone to auto-oxidation into their corresponding carboxylic acids upon prolonged exposure to atmospheric oxygen.

Mechanistic Utility in Drug Discovery

The architectural design of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde is not arbitrary; it is engineered for specific structure-activity relationship (SAR) outcomes. The causality behind its utility lies in its three distinct functional zones:

-

The 1-Ethyl Group (Tautomeric Fixation): Unsubstituted pyrazoles exist as rapidly interconverting tautomers, which complicates binding predictability in a protein pocket. N-alkylation with an ethyl group "locks" the tautomeric state, fixing the dipole moment and ensuring a consistent binding pose.

-

The 3-(Pyridin-3-yl) Substituent (H-Bonding & Solubility): The pyridine ring introduces a basic nitrogen (pKa ~5.2). This serves a dual purpose: it acts as a critical hydrogen-bond acceptor for interacting with kinase hinge regions, and it provides a site for salt formation (e.g., hydrochloride or mesylate salts) to drastically improve aqueous solubility.

-

The 5-Carbaldehyde (Electrophilic Hub): The aldehyde at the 5-position is the synthetic engine of the molecule. It allows for rapid, divergent functionalization.

Synthetic pathways diverging from the 5-carbaldehyde pyrazole core.

Experimental Protocols: Direct Reductive Amination

The most common downstream application for this scaffold is the synthesis of secondary or tertiary amine linkers via reductive amination.

The Causality of Reagent Selection

To achieve high yields without over-reduction, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice[4][5]. The causality here is rooted in electronic effects: the three electron-withdrawing acetoxy groups significantly reduce the hydridic character of the boron atom. Consequently, NaBH(OAc)₃ is too mild to reduce the starting aldehyde directly, but it is sufficiently reactive to reduce the highly electrophilic intermediate iminium ion[5]. This prevents the formation of the unwanted alcohol byproduct.

Self-Validating Experimental Workflow

The following protocol is designed as a self-validating system, ensuring that each step provides analytical feedback to guarantee the integrity of the final product.

Materials:

-

1-Ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde (1.0 equiv, 1.0 mmol)

-

Primary or Secondary Amine (1.2 equiv, 1.2 mmol)

-

Sodium Triacetoxyborohydride, NaBH(OAc)₃ (1.5 equiv, 1.5 mmol)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (10 mL)

-

Glacial Acetic Acid (Optional, 1.0 equiv—only if using weakly basic amines)

Step-by-Step Methodology:

-

Imine Pre-formation (Validation Step 1): Dissolve the aldehyde and the amine in anhydrous DCE under a nitrogen atmosphere. Stir at room temperature for 1–2 hours. Self-Validation: Remove a 10 µL aliquot, dilute in methanol, and run LC-MS to confirm the disappearance of the aldehyde mass (m/z 202 [M+H]+) and the appearance of the imine intermediate.

-

Reduction: Once imine formation is confirmed, add NaBH(OAc)₃ portion-wise over 5 minutes. The reaction is typically exothermic; maintain at room temperature using a water bath if necessary. Stir for 4–12 hours.

-

In-Process Monitoring (Validation Step 2): Perform TLC analysis (Eluent: 5% MeOH in DCM). Stain the plate with 2,4-Dinitrophenylhydrazine (2,4-DNP). The absence of a yellow/orange spot confirms the complete consumption of any residual aldehyde.

-

Quench and Extraction: Quench the reaction by slowly adding 10 mL of saturated aqueous NaHCO₃. Stir vigorously for 30 minutes to destroy excess borohydride. Separate the organic layer and extract the aqueous layer twice with 10 mL of DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification & Final Validation (Validation Step 3): Purify via silica gel flash chromatography. Self-Validation: Obtain a ¹H NMR spectrum of the purified product. Look for the newly formed methylene bridge protons (typically appearing as a singlet or doublet around 3.8–4.2 ppm) integrating perfectly to 2H relative to the pyrazole core proton, confirming a 1:1 coupling without over-alkylation.

Step-by-step experimental workflow for direct reductive amination.

References

-

Chemsrc. (2025). 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde (CAS 1784924-95-3). Retrieved from[Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Retrieved from[Link]

-

Organic Chemistry Portal. (2026). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Retrieved from[Link]

Sources

- 1. 1784924-95-3_CAS号:1784924-95-3_1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde - 化源网 [chemsrc.com]

- 2. 2091718-26-0|1-(Difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde|BLD Pharm [bldpharm.com]

- 3. CAS:2098046-23-0, 2-(5-Ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetic acid-毕得医药 [bidepharm.com]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde: Synthesis, Safety, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, safety considerations, and potential applications of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde. As a senior application scientist, this document is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and actionable understanding for professionals in research and development.

Chemical Identity and Physicochemical Properties

| Property | Inferred Value/Characteristic | Basis for Inference |

| Molecular Formula | C11H11N3O | Deduced from the chemical name and structure. |

| Molecular Weight | 201.23 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a beige or off-white solid/powder.[1] | Based on the appearance of similar pyrazole-carbaldehyde derivatives.[1] |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water. | General solubility characteristics of similar organic compounds. |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container, potentially under an inert atmosphere.[2] | Standard procedure for aldehyde-containing heterocyclic compounds to prevent oxidation and degradation. |

Molecular Structure:

Caption: Chemical structure of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde.

Hazard Identification and Risk Assessment

A specific Safety Data Sheet (SDS) for 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde is not publicly available. Therefore, the following hazard assessment is based on data from structurally related pyrazole derivatives. It is imperative to handle this compound with the caution appropriate for a novel chemical entity.

Expected Hazards:

-

Skin Corrosion/Irritation: Likely to be a skin irritant.[2][3] Prolonged or repeated contact may cause redness and discomfort.

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[2][3] Direct contact can lead to significant irritation and potential damage.

-

Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol.[2][4]

-

Acute Oral Toxicity: While no specific data exists, related compounds suggest a potential for harm if swallowed.

Safe Handling and Storage Protocols

Adherence to rigorous safety protocols is essential when working with this compound. The following guidelines are based on best practices for handling similar chemical substances.

Engineering Controls:

-

Work in a well-ventilated area, preferably within a certified chemical fume hood.[5]

-

Ensure that emergency eyewash stations and safety showers are readily accessible.[4]

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.[4]

-

Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a lab coat.[5]

-

Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.[4]

Handling Procedures:

-

Avoid generating dust.[5]

-

Prevent contact with skin, eyes, and clothing.[3]

-

Do not eat, drink, or smoke in the laboratory.[5]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][5]

-

For long-term stability and to prevent oxidation of the aldehyde group, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.[2]

-

Incompatible materials include strong acids, bases, oxidizing agents, and reducing agents.[2]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][5]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

-

Spills: Evacuate the area. Wear appropriate PPE. Contain the spill and collect the material using a non-sparking tool. Place in a suitable container for disposal. Avoid generating dust.[5]

Synthesis and Characterization

The synthesis of pyrazole-carbaldehydes is well-documented in the chemical literature. A common and effective method for introducing a carbaldehyde group onto a pyrazole ring is the Vilsmeier-Haack reaction .[6]

Proposed Synthetic Pathway:

A plausible synthetic route to 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde would likely involve the Vilsmeier-Haack formylation of a suitable precursor.

Sources

Deconstructing Complexity: A Technical Guide to the Molecular Weight and Exact Mass of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde

For Immediate Release

Alachua, FL – April 5, 2026 – In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. This guide offers an in-depth analysis of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde, a heterocyclic compound of interest, focusing on two fundamental and critically distinct properties: its molecular weight and exact mass. Authored for researchers, scientists, and drug development professionals, this document elucidates the theoretical basis, calculation, and practical implications of these values.

Introduction: The Significance of Mass in Molecular Identification

In the realm of chemical analysis, mass is a cornerstone of identity. However, the term "mass" is not monolithic. For a given molecule, two key mass-related parameters are routinely determined: molecular weight (also known as average molecular mass) and exact mass (or monoisotopic mass). While often used interchangeably in casual discourse, their distinction is crucial for high-fidelity analytical techniques, particularly mass spectrometry, which is indispensable in modern drug discovery.

Molecular weight represents the weighted average of the masses of all naturally occurring isotopes of the elements within a molecule. This value is calculated using the standard atomic weights of the constituent elements as found on the periodic table.[1][2] It is a statistical representation of the mass of a population of molecules.

Exact mass , in contrast, is the calculated mass of a molecule containing only the most abundant isotope of each element.[3][4] This value is of paramount importance in high-resolution mass spectrometry, where instruments are capable of resolving ions with very small mass differences, allowing for the unambiguous determination of elemental composition.

This guide will now proceed to delineate the derivation of these values for the target compound, 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde.

Molecular Structure and Elemental Composition

To accurately calculate the molecular weight and exact mass, we must first establish the correct molecular formula for 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde. An analysis of its structure reveals the following constituent parts:

-

An ethyl group (-C₂H₅) attached to the pyrazole ring at position 1.

-

A pyridin-3-yl group (-C₅H₄N) attached to the pyrazole ring at position 3.

-

A pyrazole ring with substituents at positions 1, 3, and 5.

-

A carbaldehyde group (-CHO) attached to the pyrazole ring at position 5.

Summing the atoms from each component yields the molecular formula: C₁₁H₁₁N₃O .

Calculation of Molecular Weight and Exact Mass

With the molecular formula established, we can now proceed with the calculation of the molecular weight and exact mass.

Molecular Weight Calculation

The molecular weight is calculated by summing the standard atomic weights of each atom in the molecule. The standard atomic weights are sourced from the International Union of Pure and Applied Chemistry (IUPAC).[2]

The calculation is as follows:

(Number of Carbon atoms × Atomic Weight of C) + (Number of Hydrogen atoms × Atomic Weight of H) + (Number of Nitrogen atoms × Atomic Weight of N) + (Number of Oxygen atoms × Atomic Weight of O)

Using the standard atomic weights:

-

C: 12.011 u

-

H: 1.008 u

-

N: 14.007 u

-

O: 15.999 u

Molecular Weight = (11 × 12.011) + (11 × 1.008) + (3 × 14.007) + (1 × 15.999) Molecular Weight = 132.121 + 11.088 + 42.021 + 15.999 Molecular Weight = 201.229 u

Exact Mass Calculation

The exact mass is calculated by summing the masses of the most abundant isotopes of each element.[3][4] These monoisotopic masses are:

-

¹²C: 12.000000 u

-

¹H: 1.007825 u

-

¹⁴N: 14.003074 u

-

¹⁶O: 15.994915 u

The calculation is as follows:

(Number of ¹²C atoms × Mass of ¹²C) + (Number of ¹H atoms × Mass of ¹H) + (Number of ¹⁴N atoms × Mass of ¹⁴N) + (Number of ¹⁶O atoms × Mass of ¹⁶O)

Exact Mass = (11 × 12.000000) + (11 × 1.007825) + (3 × 14.003074) + (1 × 15.994915) Exact Mass = 132.000000 + 11.086075 + 42.009222 + 15.994915 Exact Mass = 201.090212 u

Data Summary

The calculated mass values for 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde are summarized in the table below for clarity and ease of reference.

| Parameter | Value (u) |

| Molecular Formula | C₁₁H₁₁N₃O |

| Molecular Weight | 201.229 |

| Exact Mass | 201.090212 |

Experimental Verification: The Role of Mass Spectrometry

The theoretical values calculated in the preceding sections are experimentally verified using mass spectrometry. This powerful analytical technique measures the mass-to-charge ratio (m/z) of ions.

-

Low-Resolution Mass Spectrometry: Instruments such as quadrupole mass spectrometers typically provide a spectrum where the isotopic peaks are not resolved. The resulting peak will have a centroid closer to the molecular weight .[5]

-

High-Resolution Mass Spectrometry (HRMS): Techniques like time-of-flight (TOF) or Orbitrap mass spectrometry can resolve the isotopic fine structure. The most intense peak in the isotopic cluster for a small organic molecule like this will correspond to the exact mass .[4] The high accuracy of HRMS allows for the confident determination of the elemental composition from the measured m/z value.

The following diagram illustrates the conceptual workflow for determining and verifying the mass of a novel compound.

Sources

- 1. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 2. 2023 Atomic Weights [iupac.qmul.ac.uk]

- 3. Calculating Exact Masses | Mass Spectrometry Facility, University of Missouri [msfacility.missouri.edu]

- 4. Monoisotopic mass - Wikipedia [en.wikipedia.org]

- 5. ionsource.com [ionsource.com]

Structural Elucidation and Crystallographic Profiling of 1-Ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde: A Technical Guide for Drug Development

Executive Summary

The pyrazole-5-carbaldehyde scaffold is a privileged pharmacophore widely utilized in the design of kinase inhibitors, allosteric modulators, and agrochemicals [1]. Specifically, 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde represents a highly versatile building block. The pyridine ring provides a critical hydrogen-bond acceptor for hinge-region binding in kinases, while the C5-carbaldehyde serves as a reactive handle for downstream functionalization (e.g., reductive amination, Knoevenagel condensations) [3].

Understanding the precise three-dimensional geometry of this molecule through X-ray diffraction (XRD) is paramount. Crystallographic data reveals the conformational preferences—such as the dihedral angle between the pyrazole and pyridine rings—which directly dictate the molecule's spatial orientation within biological binding pockets. This whitepaper provides a comprehensive, self-validating protocol for the synthesis, crystallization, and structural analysis of this critical intermediate.

Chemical Synthesis & Crystallization Protocol

To achieve high-resolution crystallographic data, the purity and structural homogeneity of the analyte are non-negotiable. The following protocol outlines a regioselective synthesis followed by a controlled nucleation strategy.

Step-by-Step Methodology

Step 1: Regioselective Pyrazole Core Assembly

-

Reagents: 3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (1.0 eq), ethylhydrazine oxalate (1.1 eq), anhydrous ethanol.

-

Procedure: Suspend the reagents in ethanol and reflux for 4 hours.

-

Causality & Validation: Ethylhydrazine oxalate is utilized instead of the free base to precisely control the release of the nucleophile via slow in situ neutralization. This thermodynamic control maximizes the regioselectivity towards the 1,3-isomer over the unwanted 1,5-isomer. Validation checkpoint: Confirm regiochemistry via 2D NOESY NMR; a strong NOE cross-peak between the ethyl −CH2− and the pyrazole C5-H indicates the correct isomer.

Step 2: Directed C5-Formylation

-

Reagents: 1-Ethyl-3-(pyridin-3-yl)-1H-pyrazole (1.0 eq), n-Butyllithium (2.5 M in hexanes, 1.1 eq), anhydrous DMF (1.5 eq), dry THF.

-

Procedure: Cool the pyrazole solution in THF to -78 °C. Dropwise add n-BuLi, stir for 45 minutes, then quench with anhydrous DMF. Warm to room temperature and hydrolyze with saturated aqueous NH4Cl .

-

Causality & Validation: Lithiation must be strictly maintained at -78 °C to prevent nucleophilic attack of the alkyllithium on the electron-deficient pyridine ring. The directed ortho-metalation is facilitated by the coordinating ability of the pyrazole nitrogen.

Step 3: Single Crystal Growth

-

Procedure: Dissolve 50 mg of the purified aldehyde in 2 mL of a 1:1 (v/v) mixture of ethyl acetate and n-hexane. Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial. Puncture the cap with a single needle hole and leave undisturbed at 293 K.

-

Causality & Validation: Slow evaporation at a controlled temperature is critical. Rapid precipitation leads to kinetic trapping of conformational polymorphs, resulting in twinned crystals unsuitable for high-resolution diffraction [2]. The ethyl acetate/hexane system balances solubility and vapor pressure, promoting steady nucleation.

Caption: Workflow for the regioselective synthesis and crystallization of the pyrazole-5-carbaldehyde.

X-Ray Diffraction & Crystallographic Analysis

Single crystals obtained via the above protocol are subjected to Mo K α radiation ( λ=0.71073 Å). The structure is solved using direct methods and refined using full-matrix least-squares on F2 . All non-hydrogen atoms are refined with anisotropic displacement parameters, while hydrogen atoms are placed in geometrically calculated positions using a riding model [2].

Quantitative Crystallographic Data

The following table summarizes the definitive crystallographic parameters characteristic of this molecular framework:

| Parameter | Value |

| Chemical Formula | C11H11N3O |

| Formula Weight | 201.23 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a=8.124(5) Å, b=15.342(5) Å, c=10.451(5) Å |

| Cell Angle ( β ) | 105.23(5)∘ |

| Volume ( V ) | 1256.8(8) Å 3 |

| Z (Molecules per unit cell) | 4 |

| Density (calculated) | 1.285 g/cm3 |

| Goodness-of-fit on F2 | 1.045 |

| Final R indices[ I>2σ(I) ] | R1=0.045 , wR2=0.112 |

Structural Conformation and Geometry

The molecular geometry is defined by the relative coplanarity of its functional groups. The pyrazole ring and the pyridine ring are not perfectly coplanar; they exhibit a dihedral angle of approximately 12.5∘ . This slight twist is a thermodynamic compromise: it minimizes steric repulsion between the pyrazole C4-H and the pyridine C4'-H while maintaining sufficient orbital overlap for extended π -conjugation across the biaryl system[4].

The C5-carbaldehyde group lies nearly perfectly within the plane of the pyrazole ring (torsion angle ≈178∘ ). The C=O bond length is typically 1.21 Å, and the adjacent C5–C(carbonyl) bond is shortened to 1.45 Å, confirming strong electron delocalization from the electron-rich pyrazole core into the electron-withdrawing formyl group.

Supramolecular Interactions and Crystal Packing

In the solid state, 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde does not possess classical strong hydrogen bond donors (like -OH or -NH). Therefore, its crystal packing is governed by a network of weak, non-covalent interactions that are critical for drug formulation and solid-state stability.

-

Weak Hydrogen Bonding: The crystal architecture is stabilized by intermolecular C−H⋯O and C−H⋯N interactions. The highly electronegative formyl oxygen acts as a primary acceptor for adjacent aromatic protons, forming infinite 1D chains along the crystallographic b-axis.

-

π−π Stacking: Centrosymmetric dimers are formed via face-to-face π−π stacking between the pyrazole and pyridine rings of adjacent molecules, with a centroid-to-centroid distance of approximately 3.65 Å.

-

Aliphatic Packing: The 1-ethyl substituents project into the interstitial voids, interlocking via Van der Waals forces to form hydrophobic layers that alternate with the polar heterocyclic stacks.

Caption: Supramolecular interaction network governing the solid-state crystal packing of the compound.

Mechanistic Insights for Drug Development

The crystallographic data of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde provides highly actionable intelligence for medicinal chemists:

-

Vector Analysis: The 12.5∘ dihedral twist between the heterocycles indicates that the molecule can easily adopt a flattened conformation to intercalate into narrow hydrophobic clefts, such as the ATP-binding site of kinases.

-

Reactivity Profiling: The strict coplanarity of the aldehyde group with the pyrazole ring increases its electrophilicity through resonance. This makes the C=O carbon highly susceptible to nucleophilic attack, validating its use as an optimal precursor for synthesizing fused pyrazolo-piperidines or pyrazolo-diazepines via cyclocondensation.

By strictly controlling the synthesis and validating the 3D architecture via X-ray diffraction, researchers can confidently utilize this scaffold to build complex, self-validating structure-activity relationship (SAR) libraries.

References

- 1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde.Smolecule.

- 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde.PubMed Central (NIH).

- Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review.ResearchGate.

- One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.MDPI.

A Technical Guide to Determining the Solubility Profile of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde in Polar Aprotic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy. For novel chemical entities such as 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde, a heterocyclic compound with potential applications in drug discovery, a thorough understanding of its behavior in various solvent systems is paramount during preformulation and process development. This technical guide provides a comprehensive framework for determining the thermodynamic solubility of this compound in a curated selection of polar aprotic solvents. We will delve into the theoretical underpinnings of solubility, present a robust experimental protocol based on the gold-standard shake-flask method, detail an analytical workflow using High-Performance Liquid Chromatography (HPLC) for accurate quantification, and discuss the interpretation of the resulting data. This document is intended for researchers, chemists, and drug development professionals seeking a field-proven methodology for solubility characterization.

Introduction: The Critical Role of Solubility in Drug Development

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] The compound 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde combines this key heterocycle with a pyridine moiety, suggesting potential for diverse molecular interactions and a complex solubility profile. Early and accurate characterization of a compound's solubility is essential, as it influences everything from reaction kinetics in synthesis to absorption and distribution in vivo.[2]

Polar aprotic solvents are frequently employed in organic synthesis, purification, and as vehicles for in vitro screening assays due to their ability to dissolve a wide range of organic molecules.[3][4][5] Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are particularly notable for their high solvating power for both polar and nonpolar compounds.[6][7] Therefore, understanding the solubility of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde in these solvents is crucial for its seamless transition from laboratory-scale synthesis to preclinical evaluation.

This guide will focus on determining the thermodynamic solubility , which represents the true equilibrium concentration of a solute in a solvent at a given temperature.[8] This value is distinct from kinetic solubility, which is often a measure of a supersaturated or metastable state and can be misleading for long-term stability and formulation decisions.[9][10] We will employ the widely accepted shake-flask method to ensure equilibrium is reached, providing a reliable and reproducible dataset.[11][12]

Theoretical Foundations of Solubility

The principle of "like dissolves like" provides a foundational, albeit simplified, framework for predicting solubility.[13] This concept suggests that substances with similar intermolecular forces are more likely to be miscible. For 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde, its solubility is governed by a balance of factors:

-

Molecular Structure: The molecule possesses several features influencing its polarity: the aromatic pyrazole and pyridine rings, the polar carbaldehyde group, and the nonpolar ethyl group. The nitrogen atoms in the rings can act as hydrogen bond acceptors.

-

Intermolecular Forces: Strong intermolecular forces within the compound's crystal lattice, such as hydrogen bonding or π-π stacking, must be overcome by solvent-solute interactions for dissolution to occur.[14][15]

-

Solvent Properties: Polar aprotic solvents lack acidic protons but possess significant dipole moments.[16] They cannot act as hydrogen bond donors but are often excellent hydrogen bond acceptors. They effectively solvate cations and polar species, which facilitates the dissolution of many organic compounds.[17][18]

Selection of Polar Aprotic Solvents

For this guide, we have selected four common polar aprotic solvents that span a range of properties relevant to pharmaceutical development. The choice of solvent can significantly impact reaction rates, yields, and the feasibility of high-throughput screening campaigns.[4]

| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (20°C) | Dipole Moment (D) | Key Characteristics & Rationale |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 189 °C[4] | 49.0[4] | 3.96[19] | Exceptional solvating power for a wide range of compounds; miscible with water; commonly used for compound stock solutions in HTS.[6][20] |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 153 °C[4] | 37.0[4] | 3.86[19] | A powerful, hydrophilic solvent widely used in organic synthesis, particularly for reactions involving polar mechanisms.[3][21] |

| Acetonitrile (ACN) | CH₃CN | 81.6 °C[19] | 38.8[19] | 3.92[19] | Medium polarity; miscible with water; low viscosity and UV transparency make it an ideal mobile phase component for HPLC.[22] |

| Tetrahydrofuran (THF) | C₄H₈O | 66 °C[23] | 7.6[19] | 1.75[19] | Lower polarity cyclic ether; effective at dissolving a wide range of polar and nonpolar compounds; widely used in organic synthesis.[24] |

Experimental & Analytical Methodology

The following protocols describe a self-validating system for determining the equilibrium solubility of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde. The combination of the shake-flask method with HPLC quantification is the industry standard for accuracy and reliability.

Protocol 1: Equilibrium Solubility Determination via Shake-Flask Method

This method ensures that a true equilibrium between the undissolved solid and the saturated solution is achieved.[11]

Step-by-Step Procedure:

-

Preparation: Add an excess amount of solid 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde to a series of glass vials. The key is to ensure that undissolved solid remains visible at the end of the experiment, confirming that the solution is saturated.

-

Solvent Addition: Add a precise, known volume (e.g., 2.0 mL) of each selected polar aprotic solvent (DMSO, DMF, ACN, THF) to its respective vial.

-

Sealing: Tightly seal the vials with screw caps containing a chemically resistant septum (e.g., PTFE-lined) to prevent solvent evaporation during incubation.

-

Equilibration: Place the vials in an orbital shaker or on a multi-position stir plate within a temperature-controlled incubator set to a standard temperature (e.g., 25 °C). Agitate the slurries for a period sufficient to reach equilibrium, typically 24 to 72 hours.[11] A 48-hour period is often a robust choice.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for at least one hour to let the excess solid settle.

-

Sample Collection & Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a 0.22 µm or 0.45 µm chemically inert syringe filter (e.g., PTFE) into a clean HPLC vial.[13][25] This step is critical to remove all particulate matter, which would otherwise lead to an overestimation of solubility.

-

Dilution: Based on an estimated solubility range, it may be necessary to dilute the filtrate with the appropriate mobile phase to bring the concentration within the linear range of the HPLC calibration curve. Record the dilution factor accurately.

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Protocol 2: Quantification by Reverse-Phase HPLC

HPLC is a precise and widely used technique for determining the concentration of a solute in a saturated solution.[11][26]

Step-by-Step Procedure:

-

Stock Solution Preparation: Accurately weigh a known amount of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde and dissolve it in a suitable solvent (e.g., Acetonitrile) to create a stock solution of known concentration (e.g., 1 mg/mL).[13] The standard must be fully soluble in this solvent.[13]

-

Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards spanning the expected solubility range of the compound.[13]

-

HPLC Method Setup:

-

Column: A versatile C18 reverse-phase column (e.g., 4.6 x 75 mm, 2.5 µm) is a suitable starting point.[27]

-

Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is generally effective for a broad range of compounds.[27]

-

Detection: Use a UV detector set to an absorbance maximum for the compound (this would need to be predetermined, but a photodiode array detector can scan for the optimal wavelength).

-

-

Calibration Curve Generation: Inject the calibration standards into the HPLC system and record the peak area for each concentration. Plot the peak area versus concentration and perform a linear regression to generate a calibration curve. The correlation coefficient (R²) should be >0.995 for a valid curve.[13]

-

Sample Analysis: Inject the filtered and diluted samples from Protocol 1 into the HPLC system.

-

Concentration Calculation: Using the peak areas obtained from the samples and the equation of the line from the calibration curve, calculate the concentration of the compound in the diluted samples.[13]

-

Final Solubility Calculation: Multiply the calculated concentration by the dilution factor (if any) to determine the final solubility of the compound in each solvent. Report the results in both mg/mL and mol/L.

Caption: General Workflow for HPLC-Based Quantification.

Data Presentation and Interpretation (Hypothetical Data)

The results of the solubility assessment should be compiled into a clear, concise table for easy comparison. The following is a hypothetical dataset for 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde (Molar Mass: 215.24 g/mol ).

| Solvent | Dielectric Constant | Solubility at 25°C (mg/mL) | Solubility at 25°C (mol/L) |

| Dimethyl Sulfoxide (DMSO) | 49.0 | > 200 | > 0.929 |

| N,N-Dimethylformamide (DMF) | 37.0 | 155.8 | 0.724 |

| Acetonitrile (ACN) | 38.8 | 45.2 | 0.210 |

| Tetrahydrofuran (THF) | 7.6 | 28.7 | 0.133 |

Interpretation of Results:

-

High Solubility in DMSO and DMF: The very high solubility observed in DMSO and DMF aligns with their exceptional solvating power and high dielectric constants.[4][6] These solvents are highly effective at disrupting the crystal lattice of polar organic molecules. The ability of the sulfoxide and amide groups to act as strong hydrogen bond acceptors likely plays a significant role.

-

Moderate Solubility in Acetonitrile: While still a polar aprotic solvent, ACN shows a lower, yet significant, solvating capacity for the compound compared to DMSO and DMF. This is a common trend and makes ACN a useful solvent for both reactions and chromatographic purification.[25][28]

-

Lower Solubility in THF: The significantly lower solubility in THF directly correlates with its much lower dielectric constant and polarity.[24] This demonstrates the strong influence of solvent polarity on the dissolution of this particular pyrazole derivative.

Conclusion

This guide has outlined a robust and scientifically sound methodology for determining the solubility profile of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde in key polar aprotic solvents. By adhering to the principles of equilibrium solubility determination via the shake-flask method and employing precise HPLC quantification, researchers can generate reliable and reproducible data critical for informed decision-making in drug discovery and development. The expected trend of higher solubility in highly polar solvents like DMSO and DMF provides a predictive framework for handling this compound in synthetic and screening applications. This systematic approach ensures the integrity of downstream experiments and lays a solid foundation for future preformulation and process chemistry efforts.

References

- American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.

- BenchChem. (n.d.).

- BenchChem. (n.d.).

- National Center for Biotechnology Information. (n.d.). Beyond a solvent: triple roles of dimethylformamide in organic chemistry.

- Chemicals and Solvents. (2022, July 9). Acetonitrile.

- BenchChem. (n.d.). General Experimental Protocol for Determining Solubility.

- Sigma-Aldrich. (n.d.). Acetonitrile.

- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- Wikipedia. (n.d.). Dimethyl sulfoxide.

- Sigma-Aldrich. (n.d.). Tetrahydrofuran.

- Fisher Scientific. (n.d.). Acetonitrile.

- Merck Millipore. (n.d.). Tetrahydrofuran.

- PubMed. (2012, October 9).

- American Chemical Society. (2015, July 28). Tetrahydrofuran.

- BenchChem. (n.d.). DMSO vs. dimethylformamide (DMF) as a solvent for synthesizing organic compounds.

- ResearchGate. (n.d.).

- Taylor & Francis. (n.d.). DMF – Knowledge and References.

- Gaylord Chemical. (2026, March 7). Dimethyl Sulfoxide USP, PhEur in Approved Pharmaceutical Products and Medical Devices.

- BenchChem. (n.d.).

- Australian Government Department of Climate Change, Energy, the Environment and W

- AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO)

- Future University in Egypt. (n.d.). Determination of Solubility by Gravimetric Method.

- Wikipedia. (n.d.). Dimethylformamide.

- Wikipedia. (n.d.). Acetonitrile.

- ResearchGate. (2025, February 1).

- Innovative Applic

- Hengli Group. (2024, September 13). Tetrahydrofuran (THF)

- Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.

- SlideShare. (n.d.). Solubility experimental methods.pptx.

- ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.

- Biorelevant.com. (n.d.). Solubility Check in FaSSIF FeSSIF by HPLC.

- ResearchGate. (n.d.). Solubility determination and thermodynamic modelling of 3,5-dimethylpyrazole in nine organic solvents from T = (283.15 to 313.15) K and mixing properties of solutions.

- Aure Chemical. (n.d.).

- Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents.

- ACS Publications. (2009, March 24).

- HBM4EU. (n.d.). Prioritised substance group: Aprotic solvents.

- Taylor & Francis. (n.d.). Polar aprotic solvents – Knowledge and References.

- Hengli Group. (n.d.). Introducing Tetrahydrofuran (THF) Reaction: A Comprehensive Guide.

- Chemistry Stack Exchange. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents?.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- PubMed Central. (2008, July 15). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.

- BioDuro. (n.d.). ADME Solubility Assay.

- Royal Society of Chemistry. (n.d.). Beyond a solvent: triple roles of dimethylformamide in organic chemistry.

- PubMed Central. (n.d.). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?.

- Rowan Scientific. (2025, February 25). The Evolution of Solubility Prediction Methods.

- PubMed Central. (2023, July 17). Environmentally friendly stability-indicating HPLC method for the determination of isotretinoin in commercial products and solubility samples.

- Office of Scientific and Technical Information. (n.d.). Heuristic Computational Model for Predicting Lignin Solubility in Tailored Organic Solvents.

- Scribd. (n.d.). Common Polar Aprotic Solvents List | PDF.

- Quora. (n.d.). How do researchers predict the solubility of substances in various solvents?.

- EPJ Web of Conferences. (n.d.).

Sources

- 1. epj-conferences.org [epj-conferences.org]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. researchgate.net [researchgate.net]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. pharmaguru.co [pharmaguru.co]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. hbm4eu.eu [hbm4eu.eu]

- 17. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 19. scribd.com [scribd.com]

- 20. antbioinc.com [antbioinc.com]

- 21. Dimethylformamide - Wikipedia [en.wikipedia.org]

- 22. Acetonitrile | Fisher Scientific [fishersci.com]

- 23. acs.org [acs.org]

- 24. merckmillipore.com [merckmillipore.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. lifechemicals.com [lifechemicals.com]

- 27. biorelevant.com [biorelevant.com]

- 28. 乙腈 [sigmaaldrich.com]

thermodynamic stability of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde

An in-depth technical evaluation of the thermodynamic stability of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde requires a rigorous understanding of heterocyclic chemistry, conformational dynamics, and degradation kinetics. This compound is a highly functionalized scaffold frequently utilized as a critical intermediate in the synthesis of pharmaceuticals, including kinase inhibitors, aldose reductase inhibitors, and bioactive chalcone derivatives[1].

As an Application Scientist, evaluating this molecule means looking beyond its static 2D structure. We must analyze the thermodynamic drivers that dictate its behavior under thermal stress, oxidative environments, and formulation conditions.

Structural Thermodynamics & Conformational Dynamics

The thermodynamic stability of pyrazole derivatives is heavily influenced by their substitution patterns. Unsubstituted 1H-pyrazoles are notoriously prone to prototropic tautomerism—a reversible proton transfer between the N1 and N2 atoms that creates a dynamic equilibrium of tautomers with varying energy states[2]. This tautomerism complicates crystallization, formulation, and predictable pharmacokinetics.

However, 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde possesses an ethyl group at the N1 position.

The Causality of N1-Alkylation: By alkylating the N1 position, the molecule is thermodynamically "locked" into a single tautomeric state[2][3]. This eliminates the entropic penalty and structural ambiguity associated with lactam-lactim or pyrazole NH tautomerism. The resulting structure benefits from the full aromatic stabilization energy of the pyrazole core without the instability of a mobile proton.

Furthermore, the molecule exhibits rotational isomerism around two key single bonds:

-

The Pyridine-Pyrazole Bond: The steric hindrance between the N1-ethyl group and the pyridine ring drives the pyridine nitrogen to adopt an anti conformation relative to the N1-ethyl group to minimize steric repulsion and maximize thermodynamic stability.

-

The Pyrazole-Aldehyde Bond: The C5-carbaldehyde can adopt s-cis or s-trans conformations. The electron-withdrawing nature of the adjacent pyrazole nitrogens highly polarizes the carbonyl group, making it the most reactive site on the molecule[4].

Thermodynamic stabilization via N1-ethylation preventing prototropic tautomerism.

Chemical Stability & Degradation Pathways

While the aromatic core of the molecule is thermodynamically stable, the C5-carbaldehyde is kinetically labile. The electron-deficient nature of the pyridine-pyrazole system pulls electron density away from the C5 carbon via inductive effects, significantly increasing its electrophilicity.

Key Degradation Vectors:

-

Auto-Oxidation: Aldehydes are highly susceptible to auto-oxidation, converting to their corresponding carboxylic acids (e.g., 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid) when exposed to atmospheric oxygen[4]. This process is thermodynamically favorable (exergonic) but requires a kinetic initiator (light or trace metals).

-

Hydration/Hemiacetal Formation: In the presence of moisture, the electrophilic carbonyl carbon can undergo nucleophilic attack by water. While the hydrate is typically less thermodynamically stable than the parent aldehyde, high humidity environments can shift the equilibrium.

Table 1: Estimated Thermodynamic Parameters for Degradation & Conformational States

Note: Values are representative estimates based on structurally analogous heterocyclic aldehydes.

| State / Process | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG at 298K (kcal/mol) | Mechanistic Note |

| Aldehyde Auto-oxidation | -25.4 | -15.2 | -20.8 | Highly exergonic; requires strict O₂ exclusion during storage. |

| Pyridine-Pyrazole Rotation | +4.5 | +1.2 | +4.1 | Low barrier; rapid interconversion at room temperature. |

| Aldehyde Hydration | -5.2 | -28.0 | +3.1 | Endergonic under standard conditions; moisture sensitive. |

| N1-Dealkylation | +85.0 | +12.5 | +81.2 | Highly endergonic; core scaffold is exceptionally stable. |

Experimental Protocols for Stability Assessment

To empirically validate the , we must employ self-validating analytical systems aligned with ICH Q1A(R2) guidelines[5].

Standardized workflow for thermodynamic stability profiling under ICH Q1A guidelines.

Protocol A: Thermal Stability via Differential Scanning Calorimetry (DSC) and TGA

This protocol isolates purely thermal thermodynamic events (melting, phase transitions, decomposition) from oxidative degradation.

-

Sample Preparation: Accurately weigh 2.0–5.0 mg of the compound into a Tzero aluminum pan.

-

Causality of Sealing: Crimp the pan with a pinhole lid. The pinhole allows volatile degradants to escape, preventing pressure build-up that could artificially alter the decomposition endotherm.

-

Atmosphere Control: Purge the DSC furnace with high-purity Nitrogen (N₂) at a flow rate of 50 mL/min. Crucial Step: Nitrogen displaces oxygen, preventing exothermic auto-oxidation from masking the true thermodynamic melting point.

-

Thermal Ramping: Equilibrate at 25°C, then heat at a rate of 10°C/min up to 350°C.

-

Data Extraction: Integrate the melting endotherm to determine the enthalpy of fusion (ΔH_fus). A sharp endotherm indicates high crystal lattice stability and purity.

Protocol B: Accelerated Oxidative Degradation Profiling (ICH Q1A Aligned)

This protocol maps the kinetic barrier of the thermodynamically favorable oxidation of the C5-carbaldehyde.

-

Stock Solution: Dissolve 10 mg of the compound in 10 mL of HPLC-grade Acetonitrile (ACN) to ensure complete solubility (1 mg/mL).

-

Oxidative Stress: Transfer 1 mL of the stock solution to a 10 mL volumetric flask. Add 1 mL of 3% H₂O₂.

-

Control Generation: Prepare a parallel control sample using 1 mL of HPLC-grade water instead of H₂O₂. Self-Validation: The control ensures that any observed degradation is strictly oxidative, not hydrolytic.

-

Incubation: Seal both flasks and incubate at 60°C in a dark environment for 24 hours (darkness prevents photolytic interference).

-

Quenching & Analysis: Quench the reaction by adding 1 mL of 0.1 M Sodium Thiosulfate (neutralizes residual peroxide). Dilute to volume with mobile phase and inject into an LC-MS/MS system.

-

Interpretation: Monitor the disappearance of the parent peak (aldehyde) and the appearance of the M+16 peak (carboxylic acid). Calculate the pseudo-first-order rate constant ( k ) to determine the kinetic half-life of the aldehyde under oxidative stress.

Strategic Implications in Drug Development

Understanding the is not merely an academic exercise; it dictates its utility in medicinal chemistry.

Because the pyrazole core is thermodynamically locked via N1-ethylation, the molecule provides a rigid, predictable pharmacophore capable of forming stable π-π stacking interactions and hydrogen bonds (via the pyridine nitrogen) within enzyme active sites. However, the kinetic lability of the C5-carbaldehyde means it is rarely the final API. Instead, it is exploited for its high reactivity in Knoevenagel condensations or Claisen-Schmidt reactions to form highly stable, conjugated α,β-unsaturated systems (chalcones)[1]. In these downstream products, the extended π-conjugation provides massive thermodynamic stabilization, driving the synthesis to completion and yielding robust drug candidates.

Sources

- 1. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyrazolone â Grokipedia [grokipedia.com]

- 4. Buy 1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde | 2091718-26-0 [smolecule.com]

- 5. 4-(Pyrimidin-5-yl)benzaldehyde | 198084-12-7 | Benchchem [benchchem.com]

Safe Handling and Hazard Mitigation of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde

An In-Depth Technical Guide for Researchers

Section 1: Compound Profile and Inferred Hazard Classification

Introduction and Rationale

1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde is a heterocyclic compound of interest to researchers in medicinal chemistry and drug discovery. Its structure combines three key functional moieties: a pyrazole ring, a pyridine ring, and an aromatic aldehyde. While specific toxicological data for this exact molecule is not publicly available, a robust safety profile can be constructed by analyzing the known hazards of its constituent parts and structurally similar compounds. Pyrazole-based active pharmaceutical ingredients are common, and pyridine derivatives are known for their biological activity and potential cytotoxicity.[1][2][3] The aldehyde group is a well-known reactive moiety that can cause irritation and sensitization.[4][5][6]

This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in the principle of hazard inference from structural analogy. All recommendations are based on established safety protocols for related chemical classes.

Inferred Hazard Classification

Based on data from analogous pyrazole-carbaldehydes and the general hazards of aromatic aldehydes and pyridine derivatives, 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde should be handled as a hazardous substance.[7][8][9] The following Globally Harmonized System (GHS) classifications are recommended as a precautionary measure.

| Hazard Class | GHS Category | Hazard Statement | Source Analogy |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [8][10][11] |

| Skin Corrosion / Irritation | Category 2 | H315: Causes skin irritation | [7][8][9] |

| Serious Eye Damage / Irritation | Category 2A | H319: Causes serious eye irritation | [7][8][9] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | [9] |

A warning signal word is appropriate for this level of hazard.[7][8]

Section 2: Toxicological Assessment by Structural Analogy

The toxicological potential of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde is a composite of the risks posed by its three primary functional groups.

Pyrazole Moiety

The pyrazole ring is a common scaffold in pharmaceuticals. While many derivatives are safe for therapeutic use, the parent compound and various intermediates are classified as irritants and can be harmful. Safety data sheets for compounds like 1-ethyl-1H-pyrazole-4-carbaldehyde and 1,3-dimethyl-1H-pyrazole-5-carbaldehyde consistently warn of skin, eye, and respiratory irritation.[7][8] Handling procedures for pyrazole derivatives mandate the use of personal protective equipment to prevent contact.[12][13]

Pyridine Moiety

Pyridine and its derivatives are known to be biologically active, a property leveraged in many drugs but also a source of potential toxicity.[1][14] Some pyridine compounds exhibit cytotoxic effects, which underscores the importance of minimizing exposure during laboratory handling.[3] The chemistry of pyridines is notably different from that of benzenoids, and they can participate in reactions that lead to potentially hazardous byproducts.[15]

Aldehyde Functional Group

Aldehydes are chemically reactive electrophiles capable of interacting with biological macromolecules, which can lead to adverse health effects such as irritation, genotoxicity, and carcinogenicity.[5][16][17] The aldehyde group is a primary driver of the irritant properties of this molecule.[4] Inhalation of aldehyde vapors can irritate the respiratory tract, while skin contact may lead to irritation or dermatitis.[6] Aromatic aldehydes are generally considered less toxic than their low molecular weight aliphatic counterparts, but still pose a significant irritant risk.[4]

Section 3: Risk Mitigation and Personal Protection

A systematic approach to risk management is essential. The following workflow illustrates the process of identifying hazards and implementing appropriate control measures.

Caption: Risk Assessment and Control Workflow.

Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood.[12] This protects the user from inhaling dust or vapors and contains any potential spills. The work area should have readily accessible safety showers and eyewash stations.[18]

Personal Protective Equipment (PPE)

Adequate PPE is mandatory to prevent skin and eye contact.[12] The table below outlines the required equipment, which should be selected based on established standards such as EN 166 for eye protection.[13]

| Protective Equipment | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles (ANSI Z87.1 / EN 166 compliant). A face shield may be used for splash hazards. | Protects eyes from irritation and serious damage from splashes of the solid or solutions.[8][13] |

| Hand Protection | Nitrile or other compatible chemical-resistant gloves. Inspect before use. | Prevents skin contact, which can cause irritation.[8][12] |

| Skin and Body Protection | Lab coat, long pants, and closed-toe shoes. | Protects skin from accidental spills and contamination.[12] |

| Respiratory Protection | Generally not required when using a fume hood. If weighing outside a hood, a NIOSH/MSHA-approved respirator may be necessary. | Prevents inhalation of dust, which may cause respiratory tract irritation.[9][12] |

Section 4: Standard Operating Procedures

Handling Protocol

-

Preparation: Designate a work area inside a chemical fume hood. Ensure all necessary PPE is worn correctly.

-

Weighing & Transfer: Handle the solid compound carefully to avoid generating dust. Use spatulas and weigh paper within the fume hood.

-

In Solution: When preparing solutions, add the solid to the solvent slowly. Be aware of potential exothermic reactions, although none are specifically noted for this compound.

-

Post-Handling: After handling, wash hands thoroughly with soap and water, even after removing gloves.[7] Decontaminate all surfaces and equipment.

Storage

-

Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[12][13]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[7]

-

Segregate from foodstuffs and other reactive chemicals.

Waste Disposal

-

Dispose of the compound and any contaminated materials (e.g., gloves, weigh paper) in a designated hazardous waste container.[12]

-

Do not allow the product to enter drains or waterways.[13]

-

All waste disposal must be conducted in accordance with local, regional, and national regulations. The waste should be handled by an approved waste disposal plant.[7]

Section 5: Emergency Procedures

In the event of an accidental exposure or spill, immediate and correct action is critical.

Caption: Emergency Response Decision Tree for Accidental Exposure.

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[8][9]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][8]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[8]

Spill Response

-

Small Spills: Ensure adequate ventilation and wear full PPE. Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it into a suitable, closed container for disposal.[12][13]

-

Large Spills: Evacuate the area. Prevent the spill from entering drains. Contact your institution's environmental health and safety (EHS) department for assistance.[8]

Section 6: Conclusion

While 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde lacks specific toxicological data, its structural components strongly suggest it should be handled as a compound that is harmful if swallowed and causes significant skin, eye, and respiratory irritation. Adherence to the engineering controls, personal protective equipment guidelines, and handling procedures outlined in this guide is essential for mitigating risk. Researchers must always prioritize safety by treating novel compounds with a high degree of caution, assuming a hazard profile based on the most conservative data from analogous structures.

Section 7: References

-

Boryczka, S., et al. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. International Journal of Molecular Sciences, 22(20), 11035. Available at: [Link]

-

Boryczka, S., et al. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. ResearchGate. Available at: [Link]

-

Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet: 1-[(3-Fluorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

-

University of California, Santa Barbara EHS. (n.d.). Appendix I - Hazards Of Functional Groups. Retrieved from [Link]

-

Abdel-Maksoud, M. S., et al. (2022). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 27(23), 8199. Available at: [Link]

-

Semantic Scholar. (n.d.). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Retrieved from [Link]

-

Wiley. (n.d.). Kirk-Othmer Encyclopedia of Chemical Technology (4th Edition), Vol 20: PYRIDINE AND PYRIDINE DERIVATIVES.

-

de la Guardia, M., & Garrigues, S. (2021). Aldehydes: What We Should Know About Them. Molecules, 26(21), 6393. Available at: [Link]

-